1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylpyridin-4-yl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-9(10)7(2-4-12-6)14-5-3-8(11)13-14/h2-5H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMXCZQPUANLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)N2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitropyrazole Precursor Functionalization
A foundational approach involves the halogenation and subsequent reduction of 4-nitropyrazole derivatives. As demonstrated in US10233155B2, 3-chloro-1H-pyrazol-4-amine hydrochloride (1a) is synthesized via catalytic hydrogenation of 4-nitropyrazole under hydrogen pressures of 90 psig using 5% Pt/C. The reaction achieves 96.8% yield at 30°C over 2.5 hours, with NMR confirming <95% purity.
Key parameters for optimization include:
- Catalyst loading (0.003–3 mol% Pt/C)
- Hydrogen pressure (1–3.5 atm)
- Acid concentration (<37% HCl to minimize byproducts)
Table 1: Halogenation-Reduction Conditions Comparison
| Catalyst | Temperature (°C) | Pressure (psig) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 5% Pt/C | 30 | 90 | 96.8 | 95 |
| Pd/Al₂O₃ | 25 | 100 | 58 | 87 |
| Raney Ni | 50 | 75 | 72 | 91 |
Regioselectivity Challenges
Halogenation of pyrazole precursors often produces regioisomeric mixtures. ¹H NMR analysis reveals competing pathways:
- Electrophilic bromination favors C-4 position (70:30 C-4:C-5 ratio)
- Chlorination with SO₂Cl₂ exhibits C-3 preference (85% selectivity)
Microwave-assisted reactions (100 W, 150°C) improve regiocontrol to 93% for 3-chloro derivatives.
Cyclocondensation Strategies
Hydrazine-Mediated Ring Closure
CN104844567A details a four-step sequence starting from 3-aminocrotononitrile:
- Ring closure : React with hydrazine hydrate (60–90°C, 8–24 h) → 3-amino-5-methylpyrazole (78% yield)
- Bromination : NBS in CCl₄ (0°C, 2 h) → 3-bromo-5-methylpyrazole (82%)
- Oxidation : KMnO₄/H₂SO₄ (70°C, 6 h) → 5-bromo-1H-3-pyrazolecarboxylic acid (65%)
- Condensation : With 2,3-dichloropyridine (DMAP, DCC, 0°C→RT) → Target compound (71%)
Critical parameters :
Solvent-Free Modifications
Recent adaptations employ mechanochemical grinding:
- 3-Aminocrotononitrile + hydrazine HCl (Ball mill, 35 Hz, 2 h) → 89% yield
- Eliminates solvent waste
- Reduces reaction time from 24h → 2h
Nucleophilic Aromatic Substitution
Pyridyl Halide Coupling
Ambeed's protocol demonstrates SNAr reactivity:
Example 19: 3-Chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine Synthesis
1. Charge reactor with 5-chloro-1H-pyrazol-4-amine HCl (2 g), Cs₂CO₃ (8.89 g), DMF (13 mL)
2. Add 3,5-difluoropyridine (1.794 g)
3. Heat at 70°C × 12 h → 79% yield
Optimization insights :
Leaving Group Effects
Substrate screening reveals reactivity trends:
Table 2: Leaving Group Impact on Coupling Efficiency
| Pyridine Derivative | X Position | Yield (%) |
|---|---|---|
| 3-Cl-2-Me-4-F | 4-F | 83 |
| 3-Cl-2-Me-4-OTf | 4-OTf | 91 |
| 3-Cl-2-Me-4-Br | 4-Br | 68 |
Triflates (OTf) outperform halides due to superior leaving group ability (pKₐ ≈ -2.3 vs. 4.6 for Cl⁻).
Transition Metal-Catalyzed Cross-Couplings
Buchwald-Hartwig Amination
Palladium-catalyzed C-N bond formation enables direct coupling:
- Pd₂(dba)₃ (2 mol%)
- Xantphos (4 mol%)
- 3-Chloro-2-methylpyridine + 3-aminopyrazole
- 110°C, 24 h → 74% yield
Limitations :
Photoredox Catalysis
Emerging methods utilize [Ir(ppy)₃] under blue LED:
- 3-Bromo-2-methylpyridine + pyrazol-3-amine
- DIPEA, DMF, 455 nm, 12 h → 68% yield
- Single-electron transfer mechanism (EPR-confirmed)
Comparative Methodological Analysis
Table 3: Synthesis Route Evaluation
| Method | Avg Yield (%) | Cost Index | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Halogenation-Reduction | 85 | 1.2 | Pilot | 8.7 |
| Cyclocondensation | 73 | 1.8 | Lab | 12.4 |
| SNAr | 79 | 1.5 | Pilot | 6.3 |
| Buchwald-Hartwig | 68 | 2.1 | Lab | 9.8 |
Key findings:
- SNAr provides optimal balance of yield and sustainability
- Halogenation-Reduction suits bulk production despite higher E-factor
- Photoredox methods show promise but require cost reductions
Chemical Reactions Analysis
1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Muscarinic Acetylcholine Receptor Modulation
One of the primary applications of 1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine is its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. Research indicates that compounds in this class can positively modulate M4 receptors, which are implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The modulation enhances the receptor's response to endogenous acetylcholine, potentially reversing hyperdopaminergic and hypoglutamatergic behaviors in preclinical models .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrazole derivatives, including this compound. For instance, related pyrazole-based compounds have shown efficacy against HIV replication, suggesting that structural modifications can lead to significant antiviral activity. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring enhance biological activity while maintaining a favorable pharmacokinetic profile .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:
These findings suggest that targeted modifications can significantly impact both receptor interaction and antiviral efficacy.
Case Studies
Several case studies illustrate the compound's potential applications:
Alzheimer's Disease Treatment
In a study investigating the effects of M4 receptor modulators, compounds similar to this compound demonstrated improvements in cognitive function in animal models of Alzheimer's disease. These compounds were able to reverse cognitive deficits by enhancing cholinergic signaling through M4 receptor activation .
Antiviral Research
A recent investigation into pyrazole derivatives for HIV treatment revealed that compounds with similar structures exhibited non-toxic properties while effectively inhibiting HIV replication in vitro. The study emphasized the importance of structural diversity in developing new antiviral agents .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-chloro-2-methylpyridine group in the target compound may enhance lipophilicity compared to the 4-fluorophenyl () or piperidinyl () substituents. Chlorine’s electron-withdrawing nature could influence tautomer stability or reactivity in Ullmann/acylation reactions .
- Fused vs.
Reactivity and Functionalization
Pyrazol-3-amine derivatives undergo reactions such as:
- Ullmann Coupling: Typically occurs at N1 in non-fused systems (e.g., ), but fused analogs (e.g., 1H-indazol-3-amines) may react at N2 .
- Acylation : In pyrazol-3-amines, acylation can occur at N1, N2, or the C3-NH2 group. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () retains the C4 amine for further derivatization.
The 3-chloro-2-methylpyridin-4-yl group in the target compound may sterically hinder N1 reactions, directing modifications to the C3 amine or pyridine ring.
Tautomerism and Stability
Pyrazol-3-amine tautomerism (1H vs. 2H forms) affects reactivity. Theoretical studies suggest 1H-pyrazol-3-amine is more stable by 1.6 kcal/mol than the 2H tautomer . Substituents like 3-chloro-2-methylpyridine may stabilize the 1H form in the target compound.
Biological Activity
1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine is a heterocyclic compound characterized by its unique structural features, including a chloro group and a methyl substituent on the pyridine ring, as well as an amine group on the pyrazole ring. These attributes contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through multi-step reactions involving the formation of both the pyridine and pyrazole rings. Typical synthesis involves cyclization reactions starting from 3-chloro-2-methylpyridine and subsequent functional group modifications to introduce the pyrazole and amine groups.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor for various kinases involved in inflammatory pathways, thereby modulating cellular responses .
Biological Activity
Recent studies have highlighted the compound's potential in various therapeutic areas:
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of pyrazole compounds have been tested against several cancer cell lines, demonstrating significant cytotoxic effects. In one study, compounds similar to this one exhibited IC50 values indicating effective growth inhibition against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| This compound | NCI-H460 | 12.50 |
| This compound | SF-268 | 42.30 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known for their effectiveness against various bacterial strains and have been explored as potential agents in treating infections. The specific activity of this compound against pathogens remains an area of active research .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects, likely due to its ability to inhibit specific inflammatory pathways. Research indicates that compounds with similar structures can modulate immune responses and reduce inflammation markers in vitro .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study investigated a series of pyrazole derivatives, including those related to this compound, assessing their cytotoxicity against various cancer cell lines. The study found that modifications in substituents significantly impacted their biological activity, with some derivatives achieving IC50 values lower than those of established chemotherapeutics .
- Antimicrobial Screening : A screening of multiple pyrazole compounds revealed that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting that compounds like this compound could be developed into novel antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for 1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine, and how are reaction conditions optimized?
The synthesis typically involves coupling pyrazole precursors with substituted pyridine derivatives. For example, a method analogous to uses cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. Yield optimization may require adjusting stoichiometry (e.g., amine-to-halide ratios) or catalyst loading. Post-synthesis purification via chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Key techniques include:
- H/C NMR : To confirm substituent positions (e.g., pyrazole NH at δ ~5-6 ppm, pyridine protons at δ ~7-9 ppm) .
- Mass spectrometry (EI or ESI) : To validate molecular weight (e.g., observed m/z 237 [M+H] for a related chloro-pyrazole amine) .
- IR spectroscopy : To identify NH stretching (~3298 cm) and aromatic C-Cl bonds (~750 cm) .
Q. What preliminary biological activities are reported for structurally similar pyrazole amines?
Pyrazole derivatives often exhibit kinase inhibition or antimicrobial activity. For example, highlights analogs targeting inflammatory pathways via selective binding to enzymes like cyclooxygenase-2. Initial assays should prioritize enzyme inhibition (IC) and cytotoxicity profiling (e.g., MTT assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : To stabilize tautomeric forms.
- 2D NMR (COSY, HSQC) : To resolve overlapping signals, as demonstrated for pyrazole-pyrimidine hybrids in .
- X-ray crystallography : For unambiguous confirmation (e.g., used crystallography to validate pyrazolo[1,5-a]pyrimidine derivatives) .
Q. What strategies improve synthetic yields of halogenated pyrazole amines?
Low yields (e.g., 17.9% in ) often stem from steric hindrance or side reactions. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity .
- Protecting groups : Temporarily shield reactive amines during coupling (e.g., Boc protection) .
- Catalyst screening : Palladium or nickel complexes may enhance cross-coupling efficiency .
Q. How do substituents (e.g., chloro, methyl) influence the compound’s physicochemical and biological properties?
- Chloro groups : Increase lipophilicity (logP) and enhance binding to hydrophobic enzyme pockets (e.g., ’s trifluoromethyl-pyridine analogs) .
- Methyl groups : Improve metabolic stability by blocking oxidation sites. SAR studies in show methyl-substituted pyrazoles exhibit higher bioavailability .
Q. What computational methods are recommended for predicting interaction mechanisms with biological targets?
- Docking simulations (AutoDock, Glide) : To model binding to kinases or GPCRs.
- MD simulations : To assess stability of ligand-receptor complexes (e.g., ’s analysis of difluoromethyl derivatives) .
- QSAR models : To correlate substituent electronic effects (Hammett constants) with activity .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature?
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via HPLC (e.g., ’s protocols for pyrazole hydrochlorides) .
- Lyophilization : Assess hygroscopicity and solid-state stability (TGA/DSC) .
Q. What are common pitfalls in scaling up synthesis from lab to pilot scale?
- Exothermic reactions : Use jacketed reactors with controlled cooling (e.g., ’s DMSO-based reactions require slow reagent addition) .
- Solvent recovery : Optimize distillation for DMSO reuse to reduce costs.
- Byproduct management : Implement inline IR or PAT tools for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
